4-(2,3-Difluorophenyl)piperidine
Overview
Description
4-(2,3-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It is a piperidine derivative where the piperidine ring is substituted with a 2,3-difluorophenyl group.
Preparation Methods
The synthesis of 4-(2,3-Difluorophenyl)piperidine typically involves the reaction of 2,3-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2,3-Difluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated positions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(2,3-Difluorophenyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)piperidine involves its interaction with molecular targets, such as receptors or enzymes, through binding or inhibition. The specific pathways and targets depend on the context of its use, particularly in medicinal chemistry where it may act as an inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
4-(2,3-Difluorophenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:
- 4-(2,4-Difluorophenyl)piperidine
- 4-(3,5-Difluorophenyl)piperidine
- 4-(2,6-Difluorophenyl)piperidine
These compounds share similar structural features but differ in the position of the fluorine atoms, which can influence their chemical reactivity and biological activity. The unique positioning of the fluorine atoms in this compound may confer distinct properties, making it suitable for specific applications .
Properties
IUPAC Name |
4-(2,3-difluorophenyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLIFCTURKFISK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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